7-Sulfocholic acid chemical structure and properties
7-Sulfocholic acid chemical structure and properties
Structure, Properties, and Therapeutic Potential in Metabolic Regulation [1]
Executive Summary
7-Sulfocholic acid (CA7S), chemically identified as cholic acid 7-sulfate , is a specific sulfated metabolite of the primary bile acid cholic acid.[2] Historically considered a minor metabolite involved in detoxification, CA7S has recently emerged as a potent, gut-restricted signaling molecule.[1] It acts as a selective agonist for the G-protein-coupled bile acid receptor TGR5 (GPBAR1), stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells.[1][3]
This guide provides a comprehensive technical analysis of CA7S, detailing its stereochemical configuration, physicochemical stability, enzymatic biosynthesis via SULT2A1 , and validated protocols for its chemical synthesis and LC-MS/MS quantification.
Chemical Identity & Structural Analysis[1]
Nomenclature and Constitution
CA7S is the sulfuric acid monoester of cholic acid at the C-7 position.[2] Unlike the more common 3-sulfates (which are the primary detoxification products in humans), 7-sulfation preserves the amphipathic nature required for specific receptor interactions while preventing re-absorption toxicity.
| Parameter | Technical Detail |
| IUPAC Name | (4R)-4-[(1S,2S,5R,7S,9R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyl-9-(sulfooxy)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid |
| Common Name | Cholic acid 7-sulfate; 7-Sulfocholic acid; CA7S |
| CAS Number | 60320-05-0 |
| Molecular Formula | C₂₄H₄₀O₈S |
| Molecular Weight | 488.64 g/mol |
| Monoisotopic Mass | 488.2444 Da |
| Stereochemistry | 3α, 7α, 12α-trihydroxy (parent); Sulfate at 7α-position |
Structural Connectivity (Graphviz Visualization)
The following diagram illustrates the structural connectivity and the specific site of sulfation relative to the steroid core.
Caption: Structural topology of 7-Sulfocholic Acid, highlighting the critical 7α-sulfation site distinct from the 3α and 12α hydroxyl groups.
Physicochemical Properties[1][2][4][11]
CA7S exhibits distinct solubility and stability profiles compared to its non-sulfated parent, Cholic Acid (CA). The addition of the sulfate group at C-7 significantly lowers the pKa of the molecule (due to the sulfate moiety), increasing its water solubility and preventing passive re-absorption across the intestinal epithelium.
| Property | Value / Characteristic | Implication for Research |
| Solubility (Water) | > 10 mg/mL (High) | Highly soluble in aqueous buffers; suitable for in vitro cell assays without DMSO carriers.[1] |
| pKa (Sulfate) | ~ -1.0 to -1.5 | Ionized (anionic) at all physiological pH levels.[1] |
| pKa (Carboxyl) | ~ 4.5 - 5.0 | Typical bile acid acidity; exists as a dianion at intestinal pH.[1] |
| Stability (pH) | Stable at pH 2.0 – 10.0 | Resistant to acid hydrolysis in the stomach; stable in intestinal fluid.[1] |
| Critical Micelle Conc. | Higher than CA | Less likely to form micelles alone; acts as a monomeric ligand.[1] |
| Membrane Permeability | Low (Passive) | Gut-Restricted: Does not easily cross membranes passively; requires transporters (e.g., MRPs) for efflux.[1] |
Biosynthesis & Mechanism of Action
Enzymatic Biosynthesis
In biological systems, CA7S is synthesized primarily in the liver by the sulfotransferase enzyme SULT2A1 (Hydroxysteroid Sulfotransferase). While SULT2A1 preferentially sulfates the 3-position (leading to detoxification and excretion), specific physiological conditions—such as those induced by bariatric surgery (Sleeve Gastrectomy)—shift the metabolic pool towards 7-sulfation.
Signaling Pathway (TGR5 Axis)
CA7S functions as a "molecular switch" in the gut. Unlike hydrophobic bile acids that are rapidly reabsorbed, CA7S remains in the intestinal lumen where it activates TGR5 on L-cells, driving GLP-1 secretion.[1]
Caption: The biosynthetic and functional pathway of CA7S, from hepatic synthesis via SULT2A1 to TGR5-mediated GLP-1 secretion.[1][4]
Experimental Protocols
Chemical Synthesis of 7-Sulfocholic Acid
Objective: To synthesize high-purity CA7S for use as a reference standard or experimental reagent. Principle: Selective sulfation of the C-7 hydroxyl group requires protection of the C-24 carboxylic acid and careful control of stoichiometry to avoid 3-sulfation or disulfation.[1]
Reagents:
-
Methanol / Acetyl Chloride (for esterification)[1]
-
Chlorosulfonic acid (
) or Sulfur trioxide-pyridine complex ( )[1] -
Dimethylformamide (DMF) & Triethylamine (
)
Protocol:
-
Protection (C-24 Methyl Esterification):
-
Dissolve Cholic Acid (1 eq) in dry Methanol.
-
Add Acetyl Chloride (catalytic amount) at 0°C.
-
Stir at room temperature (RT) for 12 hours.
-
Evaporate solvent to yield Methyl Cholate.
-
-
Selective Sulfation (C-7 Targeting):
-
Dissolve Methyl Cholate in anhydrous DMF/Pyridine (1:1).
-
Add Chlorosulfonic acid (1.1 eq) dropwise at -10°C. Note: Low temperature favors kinetic control, preferentially targeting the less sterically hindered 7-OH over the 12-OH, though 3-OH competition exists.[1] Purification is required.
-
Alternatively, use Sulfur trioxide-pyridine complex (1.2 eq) at RT for 2 hours for milder conditions.
-
Quench with water.
-
-
Deprotection (Hydrolysis):
-
Treat the sulfated ester with 1M NaOH (aq) / Methanol (1:1) at RT for 4 hours.
-
Critical Step: Do not heat excessively to prevent desulfation.
-
-
Purification:
-
Neutralize to pH 7.0 with dilute HCl.
-
Purify via Flash Chromatography (C18 Reverse Phase).
-
Mobile Phase: Water/Acetonitrile gradient (0%
50% ACN). -
Collect fractions containing the mono-sulfate (verify by MS).[2]
-
LC-MS/MS Quantification Method
Objective: Quantify CA7S in biological matrices (serum, feces, tissue).
Instrument Parameters:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transition:
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 9.0). Alkaline pH improves peak shape for sulfated bile acids.
-
Mobile Phase B: Acetonitrile / Methanol (50:50).
-
Gradient: 10% B to 60% B over 10 minutes.
-
Separation Note: CA7S must be chromatographically resolved from Cholic Acid 3-Sulfate (CA3S). CA7S typically elutes after CA3S on C18 columns due to slight differences in hydrophobicity caused by the position of the sulfate.
References
-
Chaudhari, S. N., et al. (2021).[5] A gut-restricted bile acid agonist, cholic acid-7-sulfate, contributes to the metabolic benefits of bariatric surgery.[1][5] Nature .[9][10]
-
Alnouti, Y. (2009).[6] Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences .
-
Cayman Chemical. (n.d.). Cholic Acid 7-sulfate Product Information. Cayman Chemical .[2]
-
Unitas, L., et al. (2020). Synthetic derivatives of cholic acid 7-sulfate and uses thereof. WIPO Patent WO2020117945A1 .
-
Huang, J., et al. (2021). LC-MS/MS Method for the Simultaneous Quantification of Bile Acids and Their Sulfates. Journal of Lipid Research .
Sources
- 1. Showing Compound Sulfolithocholic acid (FDB022312) - FooDB [foodb.ca]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. Structural requirements of bile acid transporters: C-3 and C-7 modifications of steroidal hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
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